UNC0321 UNC0321 7-[2-[2-(dimethylamino)ethoxy]ethoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methyl-4-piperidinyl)-4-quinazolinamine is a member of quinazolines.
Brand Name: Vulcanchem
CAS No.: 1238673-32-9
VCID: VC0548265
InChI: InChI=1S/C27H45N7O3/c1-31(2)15-16-36-17-18-37-25-20-23-22(19-24(25)35-5)26(28-21-7-11-33(4)12-8-21)30-27(29-23)34-10-6-9-32(3)13-14-34/h19-21H,6-18H2,1-5H3,(H,28,29,30)
SMILES: CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCOCCN(C)C
Molecular Formula: C27H45N7O3
Molecular Weight: 515.7 g/mol

UNC0321

CAS No.: 1238673-32-9

Cat. No.: VC0548265

Molecular Formula: C27H45N7O3

Molecular Weight: 515.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

UNC0321 - 1238673-32-9

Specification

CAS No. 1238673-32-9
Molecular Formula C27H45N7O3
Molecular Weight 515.7 g/mol
IUPAC Name 7-[2-[2-(dimethylamino)ethoxy]ethoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine
Standard InChI InChI=1S/C27H45N7O3/c1-31(2)15-16-36-17-18-37-25-20-23-22(19-24(25)35-5)26(28-21-7-11-33(4)12-8-21)30-27(29-23)34-10-6-9-32(3)13-14-34/h19-21H,6-18H2,1-5H3,(H,28,29,30)
Standard InChI Key AULLUGALUBVBDD-UHFFFAOYSA-N
SMILES CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCOCCN(C)C
Canonical SMILES CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCOCCN(C)C
Appearance White to off-white solid powder

Introduction

Chemical Properties and Structure

UNC0321 is characterized by specific chemical and physical properties that contribute to its effectiveness as a research tool. The compound is identified by the following parameters:

Basic Chemical Identification

UNC0321 is precisely identified through several chemical identifiers that allow for accurate referencing in scientific literature and databases.

Table 1: Chemical Identification Parameters of UNC0321

ParameterValue
CAS Number1238673-32-9
Molecular FormulaC27H45N7O3
Molecular Weight515.69 g/mol
Physical StateSolid
Purity99.89% (Research Grade)

The molecular structure of UNC0321 features specific functional groups that contribute to its binding affinity for target enzymes. The compound contains nitrogen-rich domains that facilitate interaction with the active sites of histone methyltransferases .

Physical and Stability Properties

The stability of UNC0321 under various storage conditions is crucial for maintaining its chemical integrity and biological activity in research settings.

Table 2: Storage and Stability Parameters of UNC0321

Storage ConditionStability Period
-20°C (Powder)3 years
4°C (Powder)2 years
Shipping TemperatureRoom Temperature

For optimal research outcomes, UNC0321 should be handled according to standard laboratory practices for chemical compounds of similar classifications .

Mechanism of Action

UNC0321 functions through specific biochemical pathways that make it particularly valuable as a research tool in epigenetic studies.

Target Specificity

The compound exhibits exceptional selectivity for its primary targets, distinguishing it from other compounds in its class.

Table 3: Inhibitory Activity of UNC0321

Target EnzymeInhibitory Value
G9a MethyltransferaseKi = 63 pM
G9a MethyltransferaseIC50 = 6-9 nM (assay-dependent)
GLP (G9a-like protein)IC50 = 15-23 nM (assay-dependent)

UNC0321 demonstrates remarkable potency against histone methyltransferase G9a, with a Morrison inhibition constant (Ki) of 63 pM. This extraordinary binding affinity places it among the most potent known inhibitors for this specific enzyme .

Molecular Interactions

At the molecular level, UNC0321 interacts with the catalytic domain of G9a and GLP, effectively blocking the enzymatic activity responsible for methylation of histone H3 at lysine 9 (H3K9). This methylation mark is typically associated with transcriptional repression and plays crucial roles in multiple cellular processes .

The compound's structure enables it to competitively inhibit the binding of S-adenosylmethionine (SAM), the methyl donor in methyltransferase reactions, thus preventing the methylation of target substrates. This interference with histone methylation patterns can significantly alter gene expression profiles, making UNC0321 a valuable tool for studying epigenetic regulation mechanisms .

Biological Activity and Applications

The specific biochemical properties of UNC0321 confer diverse biological activities that have been investigated in various research contexts.

Epigenetic Research Applications

UNC0321 serves as a critical tool in epigenetic research, enabling investigators to manipulate specific histone modifications with high precision.

Table 4: Research Applications of UNC0321

Research AreaApplication
Epigenetic RegulationStudying H3K9 methylation patterns
Gene ExpressionInvestigating transcriptional repression mechanisms
Cancer BiologyExamining role of G9a in oncogenic processes
Vascular ComplicationsPotential applications in diabetic vascular research

The exceptional selectivity of UNC0321 for G9a and GLP makes it particularly valuable for dissecting the specific roles of these enzymes in various biological processes, including cell differentiation, genome stability, and disease progression .

Anti-apoptotic Activity

One of the notable biological effects of UNC0321 is its anti-apoptotic activity. By inhibiting G9a-mediated histone methylation, the compound can influence cellular survival pathways, making it relevant for studies involving cell death mechanisms and potential therapeutic applications .

Vascular Research

UNC0321 has shown potential applications in research related to diabetic vascular complications. The involvement of histone methylation in vascular dysfunction provides a rationale for using G9a inhibitors like UNC0321 to investigate the epigenetic aspects of diabetes-associated vascular pathologies .

Classification SystemRating
GHSNot classified as hazardous
NFPA Health0
NFPA Fire0
NFPA Reactivity0
HMIS Health0
HMIS Fire0
HMIS Reactivity0

Nevertheless, standard laboratory safety practices should be observed when handling UNC0321, including the use of appropriate personal protective equipment and adherence to institutional safety guidelines .

Comparative Analysis with Related Compounds

UNC0321 represents an advancement in the development of histone methyltransferase inhibitors, building upon earlier compounds in this class.

Advantages Over Predecessor Compounds

The exceptional potency of UNC0321 (Ki = 63 pM) represents a significant improvement over earlier G9a inhibitors. Its highly selective inhibitory profile makes it a valuable research tool for investigating specific roles of G9a and GLP in biological processes .

Furthermore, the compound's chemical stability under standard storage conditions enhances its utility in laboratory settings, allowing for consistent and reproducible experimental outcomes .

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